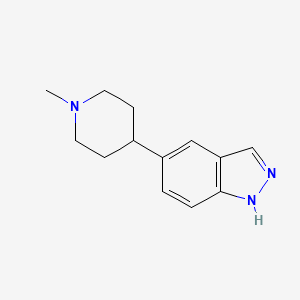

5-(1-Metil-piperidin-4-YL)-1H-indazol

Descripción general

Descripción

5-(1-Methyl-piperidin-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(1-Methyl-piperidin-4-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-piperidin-4-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

5-(1-Metil-piperidin-4-YL)-1H-indazol: es un compuesto que se ha explorado por sus posibles propiedades terapéuticas. Está estructuralmente relacionado con compuestos conocidos por su actividad en los receptores del sistema nervioso central, lo que podría convertirlo en un candidato para el desarrollo de nuevos fármacos neuroactivos . Sus análogos se han estudiado por su afinidad hacia los receptores de serotonina e histamina, lo que indica posibles aplicaciones en el tratamiento de trastornos como la depresión, la ansiedad y las alergias .

Química Orgánica

En la síntesis orgánica, This compound sirve como un bloque de construcción versátil. Puede someterse a varias reacciones químicas, incluyendo alquilación, acilación y acoplamiento de Suzuki, que son fundamentales en la construcción de moléculas orgánicas complejas. Esto lo hace valioso para sintetizar una amplia gama de derivados de indazol con posibles actividades farmacológicas .

Bioquímica

Las aplicaciones bioquímicas de This compound están relacionadas con su función en la modulación de las vías biológicas. Se puede utilizar para estudiar la inhibición enzimática, las interacciones receptor-ligando y los procesos de transducción de señales. Comprender estas interacciones puede conducir al descubrimiento de nuevos medicamentos y objetivos terapéuticos .

Farmacología

Farmacológicamente, This compound y sus derivados son de interés debido a sus posibles efectos moduladores sobre varios receptores y enzimas. Podrían utilizarse para desarrollar nuevos tratamientos para afecciones como trastornos metabólicos, trastornos psiquiátricos y enfermedades neurodegenerativas. Los efectos del compuesto en el metabolismo de los fármacos y la farmacocinética también son áreas de investigación activa .

Neurociencia

En neurociencia, This compound es valioso para estudiar las vías neuronales y la función cerebral. Podría ayudar a comprender el papel de los neurotransmisores en los procesos cognitivos y la regulación del estado de ánimo. La investigación en esta área podría conducir a nuevas perspectivas sobre el tratamiento de las afecciones neurológicas .

Ciencia de Materiales

Si bien no es una aplicación tradicional, las características estructurales de This compound podrían explorarse en la ciencia de materiales. Su columna vertebral rígida y su potencial de funcionalización lo convierten en un candidato para crear nuevos materiales orgánicos con propiedades electrónicas o fotónicas específicas .

Ciencia Ambiental

El impacto ambiental de This compound y sus derivados es un área de creciente interés. Estudiar la biodegradabilidad del compuesto, la toxicidad y la posible acumulación en los ecosistemas es crucial para evaluar su huella ambiental y desarrollar productos farmacéuticos más seguros .

Ingeniería Química

En ingeniería química, This compound se puede utilizar para optimizar las condiciones de reacción para su síntesis y purificación. Esto incluye explorar catalizadores, solventes y diseño de procesos para mejorar el rendimiento, reducir los residuos y mejorar la escalabilidad para aplicaciones industriales .

Mecanismo De Acción

Target of Action

The primary target of 5-(1-Methyl-piperidin-4-YL)-1H-indazole is the 5-HT6 receptor . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

5-(1-Methyl-piperidin-4-YL)-1H-indazole acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin, a neurotransmitter. This blockage can lead to changes in the levels of other neurotransmitters, such as glutamate and acetylcholine .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by 5-(1-Methyl-piperidin-4-YL)-1H-indazole can lead to increased levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory. Therefore, blocking the 5-HT6 receptor can potentially improve cognitive function .

Pharmacokinetics

The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-ht6 receptor, good pharmacokinetic profile, excellent selectivity and no cytochrome p450 liabilities .

Result of Action

The molecular and cellular effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole’s action are primarily related to its antagonistic effect on the 5-HT6 receptor. By blocking this receptor, the compound can influence the levels of other neurotransmitters in the brain, potentially leading to improved cognitive function .

Análisis Bioquímico

Biochemical Properties

5-(1-Methyl-piperidin-4-YL)-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other substances. Additionally, 5-(1-Methyl-piperidin-4-YL)-1H-indazole has shown binding affinity to certain receptor proteins, which can modulate signal transduction pathways .

Cellular Effects

The effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, 5-(1-Methyl-piperidin-4-YL)-1H-indazole has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 5-(1-Methyl-piperidin-4-YL)-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of enzyme function, depending on the context . Additionally, 5-(1-Methyl-piperidin-4-YL)-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(1-Methyl-piperidin-4-YL)-1H-indazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Propiedades

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMVGZWZVMGNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678279 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-53-7 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

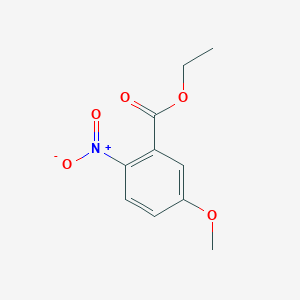

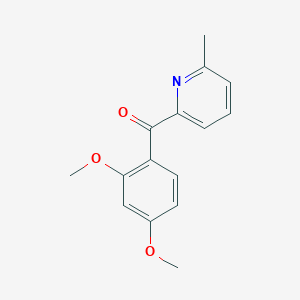

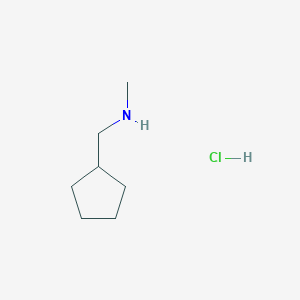

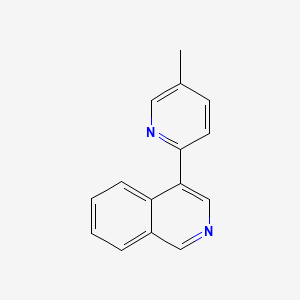

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)